Z-FR-Amc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-FR-Amc: is a fluorogenic peptide substrate widely used in biochemical research. The compound is composed of N-carbobenzyloxy-L-phenylalanyl-L-arginine amide linked to 7-amino-4-methylcoumarin. It is primarily utilized for the detection and quantification of protease activity, particularly cysteine proteases such as papain and cathepsin L .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-FR-Amc involves the coupling of N-carbobenzyloxy-L-phenylalanine and L-arginine amide with 7-amino-4-methylcoumarin. The reaction typically employs coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then formulated and stored under conditions that prevent degradation, such as low temperatures and protection from light .
Chemical Reactions Analysis
Types of Reactions: Z-FR-Amc primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between arginine and 7-amino-4-methylcoumarin releases the fluorescent molecule 7-amino-4-methylcoumarin, which can be detected and quantified .
Common Reagents and Conditions:
Reagents: Proteases like papain, cathepsin L, and other cysteine proteases.
Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be measured using a fluorometer .
Scientific Research Applications
Chemistry: Z-FR-Amc is used to study the kinetics and specificity of protease enzymes. It serves as a model substrate in enzyme assays to evaluate the activity and inhibition of proteases .
Biology: In cell biology, this compound is employed to monitor protease activity within cells. It helps in understanding the role of proteases in various cellular processes, including apoptosis and protein degradation .
Medicine: this compound is used in drug discovery and development to screen for potential protease inhibitors. These inhibitors can be therapeutic agents for diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders .
Industry: In the biotechnology industry, this compound is utilized in the production and quality control of protease enzymes. It ensures the consistency and efficacy of enzyme preparations used in various applications .
Mechanism of Action
The mechanism of action of Z-FR-Amc involves its hydrolysis by protease enzymes. The protease cleaves the amide bond between arginine and 7-amino-4-methylcoumarin, releasing the fluorescent molecule. This fluorescence can be measured to quantify protease activity. The molecular targets of this compound are primarily cysteine proteases, which recognize and bind to the peptide substrate, facilitating its cleavage .
Comparison with Similar Compounds
Z-DEVD-Amc: A substrate for caspase-3, used in apoptosis studies.
Z-LR-Amc: A substrate for trypsin-like proteases.
Boc-LRR-Amc: A substrate for chymotrypsin-like proteases.
Uniqueness: Z-FR-Amc is unique due to its high specificity for cysteine proteases like papain and cathepsin L. Its strong fluorescence upon hydrolysis makes it an excellent tool for sensitive detection and quantification of protease activity .
Properties
Molecular Formula |
C33H37ClN6O6 |
---|---|
Molecular Weight |
649.1 g/mol |
IUPAC Name |
benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H |
InChI Key |
NXIWJKWURGALDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.